2-(2-Mercaptoethyl)phenol
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Overview
Description
2-(2-Mercaptoethyl)phenol is an organic compound that features both a phenol and a thiol group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The phenol group consists of a hydroxyl group (-OH) attached to an aromatic benzene ring, while the thiol group (-SH) is attached to an ethyl chain connected to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Mercaptoethyl)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with a thiol compound. For example, 2-bromoethylphenol can react with hydrogen sulfide or a thiol compound under basic conditions to yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound. This process typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Mercaptoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Cyclohexanol derivatives
Substitution: Nitro, bromo, and sulfonic acid derivatives of the aromatic ring
Scientific Research Applications
2-(2-Mercaptoethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants
Mechanism of Action
The mechanism of action of 2-(2-Mercaptoethyl)phenol involves its ability to interact with various molecular targets through its phenol and thiol groups. The phenol group can participate in hydrogen bonding and π-π interactions, while the thiol group can form disulfide bonds and undergo redox reactions. These interactions enable the compound to modulate enzyme activity, scavenge free radicals, and inhibit microbial growth .
Comparison with Similar Compounds
2-(2-Mercaptoethyl)phenol can be compared with other phenolic and thiol-containing compounds:
Phenol: Lacks the thiol group, making it less versatile in redox reactions.
2-Mercaptoethanol: Contains a thiol group but lacks the aromatic ring, limiting its applications in aromatic substitution reactions.
Thiophenol: Contains a thiol group directly attached to the benzene ring, offering different reactivity compared to this compound
These comparisons highlight the unique combination of functional groups in this compound, which provides it with a distinct set of chemical properties and applications.
Properties
Molecular Formula |
C8H10OS |
---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
2-(2-sulfanylethyl)phenol |
InChI |
InChI=1S/C8H10OS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,9-10H,5-6H2 |
InChI Key |
QZEXIPKQLGQJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCS)O |
Origin of Product |
United States |
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